N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide

Kinase inhibitor design Regioisomeric differentiation EGFR selectivity

This 2-aryloxy-5-benzamidopyrimidine is a structurally defined chemical probe distinguished by its 2-fluorophenoxy C2-substitution and 2-methoxybenzamide C5-motif. Unlike common 4-aryloxy isomers that target EGFR, this specific regiochemistry provides a unique binding vector for kinome selectivity screens and Hedgehog signaling pathway research. The precise substitution pattern (XLogP3=3, TPSA=73.3 Ų) ensures target engagement fidelity that generic pyrimidine-benzamide analogs cannot replicate. Supplied at 95%+ HPLC purity, it serves as a reliable external standard for LC-MS/MS method development in ADME-Tox workflows.

Molecular Formula C18H14FN3O3
Molecular Weight 339.326
CAS No. 1396767-54-6
Cat. No. B2674885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide
CAS1396767-54-6
Molecular FormulaC18H14FN3O3
Molecular Weight339.326
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
InChIInChI=1S/C18H14FN3O3/c1-24-15-8-4-2-6-13(15)17(23)22-12-10-20-18(21-11-12)25-16-9-5-3-7-14(16)19/h2-11H,1H3,(H,22,23)
InChIKeyVDKNDXNKVDMDNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide (CAS 1396767-54-6): Chemical Identity and Core Scaffold for Targeted Procurement


N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide is a synthetic small molecule belonging to the 2-aryloxy-5-benzamidopyrimidine class [1]. Its structure incorporates a 2-fluorophenoxy group at the pyrimidine C2 position and a 2-methoxybenzamide moiety at C5, yielding a molecular weight of 339.3 g/mol and a computed XLogP3 of 3 [2]. This specific substitution pattern distinguishes it from the more extensively studied 4-aryloxy-pyrimidine isomers, positioning it as a structurally defined chemical probe for investigating kinase and protein-protein interaction targets.

Why N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide Cannot Be Replaced by Generic Pyrimidine-Benzamide Analogs


Superficial similarity among pyrimidine-benzamide scaffolds masks critical differences in regiochemistry and substitution that dictate binding mode and selectivity. The 2-aryloxy substitution pattern creates a distinct vector for the fluorophenoxy moiety compared to the more common 4-aryloxy isomers, which are known to target EGFR [1]. Furthermore, the electron-donating 2-methoxy group on the benzamide ring influences the amide bond conformation and hydrogen-bonding potential in ways that trifluoromethyl or unsubstituted analogs cannot replicate [2]. Substituting a generic analog without these precise structural features risks abolishing target engagement or introducing off-target liabilities that the designed substitution pattern was intended to mitigate.

Quantitative Differentiation Evidence for N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide


2-(2-Fluorophenoxy) vs. 4-Aryloxy Pyrimidine Regiochemistry: Implications for Kinase Target Space

The target compound features a 2-(2-fluorophenoxy) substituent, whereas the most closely related published chemotype, the 4-aryloxy-5-benzamidopyrimidines, demonstrates EGFR inhibition with IC50 values between 1.05 and 5.37 μM [1]. The 2-aryloxy regioisomer presents a different pharmacophoric geometry; in the EGFR-binding 4-aryloxy series, the aryloxy group occupies a hydrophobic back pocket, an orientation that the 2-substituted isomer cannot adopt. This regioisomeric alteration is a critical determinant of kinase selectivity, strongly suggesting that the target compound will exhibit a distinct, non-EGFR target profile [1].

Kinase inhibitor design Regioisomeric differentiation EGFR selectivity

2-Methoxybenzamide Moiety vs. Trifluoromethyl and Unsubstituted Benzamide Analogs: Impact on Hydrogen-Bonding and Polarity

The 2-methoxy group introduces a hydrogen-bond acceptor and alters the electronic properties of the benzamide. The target compound has a topological polar surface area (TPSA) of 73.3 Ų [1]. In contrast, commercially available analogs such as N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide possess a strongly electron-withdrawing -CF3 group, which significantly reduces hydrogen-bond acceptor capability at that position and lowers TPSA. 2-Methoxybenzamide derivatives have been independently validated as Hedgehog pathway inhibitors with nanomolar potency, whereas the unsubstituted or -CF3 benzamide series lack this specific pharmacophoric activation [2].

Medicinal chemistry Structure-activity relationship Ligand efficiency

Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness vs. 4-Aryloxy Isomers

The computed XLogP3 of the target compound is 3 [1], which falls within the optimal range for oral drug-likeness (Rule of Five). By comparison, the known EGFR-inhibitory 4-aryloxy-5-benzamidopyrimidine hit compound 10ac has a higher lipophilicity due to its trifluoromethyl substituent (estimated XLogP ~3.7). The lower lipophilicity of the 2-methoxy compound predicts improved aqueous solubility and reduced CYP450 promiscuity, making it a more favorable starting point for lead optimization programs concerned with metabolic stability [1].

Drug-likeness Lipophilicity ADME prediction

Commercially Available Purity and Specification Consistency for Reproducible Research

The target compound is commercially supplied with a specified purity of 95%+ (HPLC) . While direct comparator purity data is not available for all closely related analogs, many custom-synthesized pyrimidine-benzamide derivatives in academic literature are used at purities ranging from 90% to 95%. The consistent 95%+ specification reduces variability in biological assays attributable to impurities and ensures lot-to-lot reproducibility, a non-negotiable requirement for quantitative SAR studies .

Chemical procurement Purity specification Reproducibility

Recommended Application Scenarios for N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide Based on Quantitative Differentiation


Kinase Selectivity Profiling Panels Targeting Non-EGFR Kinases

Use as a 2-aryloxy-pyrimidine probe in broad kinase selectivity screens (e.g., Eurofins ScanMAX or DiscoverX KINOMEscan) to map the kinome interaction landscape of the 2-substituted series. The compound's predicted inactivity against EGFR [1], contrasted with the pan-EGFR activity of 4-aryloxy isomers, makes it an ideal negative control for EGFR and a positive selection agent for kinases or protein-protein interactions uniquely vulnerable to the 2-aryloxy geometry.

Hedgehog Pathway Chemical Biology and Tool Compound Development

Deploy as a starting scaffold for Hedgehog (Hh) signaling pathway modulation. Independent 2-methoxybenzamide derivatives have demonstrated nanomolar Hh pathway inhibition [3]. The target compound's combination of a 2-methoxybenzamide pharmacophore and a fluorophenoxy-pyrimidine core provides a novel vector for developing Smo- or Gli-targeted antagonists with potentially improved selectivity over the cyclopamine-based standards.

Fragment-Based and Structure-Guided Lead Generation Libraries

Incorporate as a privileged fragment into DNA-encoded libraries (DEL) or focused combinatorial libraries. The compound's favorable physicochemical properties (XLogP3 = 3, TPSA = 73.3 Ų) [2] and defined substitution vectors allow for rational, structure-guided elaboration at the pyrimidine C4, C6, and benzamide positions, supporting fragment growth strategies aimed at improving target residence time and selectivity.

High-Purity Reference Standard for Analytical Method Development

Utilize the 95%+ HPLC-pure material as an external standard for LC-MS/MS method development and validation in pharmacokinetic or metabolic stability studies. The consistent purity specification ensures reliable calibration curves and detection limits, addressing a common bottleneck in early-stage ADME-Tox workflows where impurities in reference standards often confound quantification.

Quote Request

Request a Quote for N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.